molecular formula C15H14O2 B011600 Ethyl biphenyl-2-carboxylate CAS No. 19926-49-9

Ethyl biphenyl-2-carboxylate

Cat. No. B011600
CAS RN: 19926-49-9
M. Wt: 226.27 g/mol
InChI Key: MWQIUPALMQMOSD-UHFFFAOYSA-N
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Patent
US06271418B1

Procedure details

To a stirred solution of a mixture(620 mg, 2.54 mmol) of ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate and ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate in MeOH(5 ml), NaOMe(28% in MeOH, 1.98 g, 10.1 mmol) was added. After stirring for 17 hr at room temperature, the solvent was evaporated under reduced pressure. Water was added to the residue and dil. HCl aq., and it was extracted with AcOEt. The organic layer was washed with brine and dried over MgSO4. After removal of the solvent, the residue was purified by column chromatography on silica gel with n-hexane-AcOEt to afford 136 mg of ethyl 2-phenylbenzoate(y=23.7%) and 236 mg of 2-phenylbenzoic acid(y=53.8%). 1H-NMR(ppm, 300 MHz, CDCl3) δ ester 7.82(1H, dd, J=1.4 and 7.7 Hz), 7.10-7.60(8H), 4.08(2H, d, J=7.0 Hz), 0.98(3H, t, J=7.0 Hz); acid 7.95(1H, d, J=7.9 Hz)
Name
ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate
Quantity
620 mg
Type
reactant
Reaction Step One
Name
ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
53.8%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH:7]=1.Cl[C:20]1[CH2:25][CH2:24][C:23]([C:26]([O:28]CC)=[O:27])=[C:22]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:21]=1.C[O-].[Na+]>CO>[C:13]1([C:4]2[CH:3]=[CH:2][CH:7]=[CH:6][C:5]=2[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1.[C:31]1([C:22]2[CH:21]=[CH:20][CH:25]=[CH:24][C:23]=2[C:26]([OH:28])=[O:27])[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1 |f:2.3|

Inputs

Step One
Name
ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate
Quantity
620 mg
Type
reactant
Smiles
ClC=1C=C(C(CC1)C(=O)OCC)C1=CC=CC=C1
Name
ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(CC1)C(=O)OCC)C1=CC=CC=C1
Name
Quantity
1.98 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 17 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue and dil. HCl aq., and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with AcOEt
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel with n-hexane-AcOEt

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 23.7%
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 236 mg
YIELD: PERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06271418B1

Procedure details

To a stirred solution of a mixture(620 mg, 2.54 mmol) of ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate and ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate in MeOH(5 ml), NaOMe(28% in MeOH, 1.98 g, 10.1 mmol) was added. After stirring for 17 hr at room temperature, the solvent was evaporated under reduced pressure. Water was added to the residue and dil. HCl aq., and it was extracted with AcOEt. The organic layer was washed with brine and dried over MgSO4. After removal of the solvent, the residue was purified by column chromatography on silica gel with n-hexane-AcOEt to afford 136 mg of ethyl 2-phenylbenzoate(y=23.7%) and 236 mg of 2-phenylbenzoic acid(y=53.8%). 1H-NMR(ppm, 300 MHz, CDCl3) δ ester 7.82(1H, dd, J=1.4 and 7.7 Hz), 7.10-7.60(8H), 4.08(2H, d, J=7.0 Hz), 0.98(3H, t, J=7.0 Hz); acid 7.95(1H, d, J=7.9 Hz)
Name
ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate
Quantity
620 mg
Type
reactant
Reaction Step One
Name
ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.98 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
53.8%

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[CH:5]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH2:6][CH:7]=1.Cl[C:20]1[CH2:25][CH2:24][C:23]([C:26]([O:28]CC)=[O:27])=[C:22]([C:31]2[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=2)[CH:21]=1.C[O-].[Na+]>CO>[C:13]1([C:4]2[CH:3]=[CH:2][CH:7]=[CH:6][C:5]=2[C:8]([O:10][CH2:11][CH3:12])=[O:9])[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1.[C:31]1([C:22]2[CH:21]=[CH:20][CH:25]=[CH:24][C:23]=2[C:26]([OH:28])=[O:27])[CH:32]=[CH:33][CH:34]=[CH:35][CH:36]=1 |f:2.3|

Inputs

Step One
Name
ethyl 4-chloro-2-phenylcyclohexa-2,4-dienecarboxylate
Quantity
620 mg
Type
reactant
Smiles
ClC=1C=C(C(CC1)C(=O)OCC)C1=CC=CC=C1
Name
ethyl 4-chloro-2-phenylcyclohexa-1,3-dienecarboxylate
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=C(CC1)C(=O)OCC)C1=CC=CC=C1
Name
Quantity
1.98 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 17 hr at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
Water was added to the residue and dil. HCl aq., and it
EXTRACTION
Type
EXTRACTION
Details
was extracted with AcOEt
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
After removal of the solvent
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel with n-hexane-AcOEt

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C(=O)OCC)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 136 mg
YIELD: PERCENTYIELD 23.7%
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=C(C(=O)O)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 236 mg
YIELD: PERCENTYIELD 53.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.